[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate
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Overview
Description
[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate is a complex organic compound with potential applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. The exact synthetic route can vary, but it generally includes the following steps:
Protection of hydroxyl groups: This step involves the protection of hydroxyl groups to prevent unwanted reactions during subsequent steps.
Formation of the oxolane ring: This step involves the cyclization of the protected intermediate to form the oxolane ring.
Introduction of benzoyloxy and methylsulfonyloxy groups: This step involves the selective introduction of benzoyloxy and methylsulfonyloxy groups to the oxolane ring.
Deprotection of hydroxyl groups: This step involves the removal of the protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzoyloxy and methylsulfonyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as nucleophiles like hydroxide ions (OH-) or amines (NH2-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The benzoyloxy and methylsulfonyloxy groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H24O8S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C22H24O8S/c1-22(2)18(29-20(24)16-12-8-5-9-13-16)17(28-21(22)30-31(3,25)26)14-27-19(23)15-10-6-4-7-11-15/h4-13,17-18,21H,14H2,1-3H3/t17-,18-,21-/m1/s1 |
InChI Key |
IIDJZUOVFPMGGB-DBXWQHBBSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H](O[C@@H]1OS(=O)(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1(C(C(OC1OS(=O)(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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